2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-11-3-8-14-15(9-11)27-19(17(14)18(20)23)21-16(22)10-28(24,25)13-6-4-12(26-2)5-7-13/h4-7,11H,3,8-10H2,1-2H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQWVULFTCWFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a sulfonyl-containing derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : Not specifically listed in the search results.
The presence of the sulfonyl group and the tetrahydrobenzo[b]thiophene moiety contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. Specifically, the compound has been evaluated against various strains of bacteria, including Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) :
- Selectivity and Safety :
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonyl derivatives has also been investigated. Compounds similar to the one discussed have shown effectiveness in reducing inflammation markers in various models.
- Mechanism of Action :
- The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses, although specific pathways for this compound require further elucidation.
Case Studies
A series of studies have highlighted the efficacy of sulfonyl-containing compounds:
- Study 1 : A derivative with a similar scaffold was tested for its ability to inhibit M. tuberculosis. It demonstrated an MIC of 0.07 µM, reinforcing the potential for this class of compounds in treating tuberculosis .
- Study 2 : In another investigation focusing on anti-inflammatory properties, compounds were shown to significantly reduce levels of TNF-alpha in vitro, suggesting a promising application in inflammatory diseases.
Data Tables
| Compound Name | MIC (µM) | Selectivity Index | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound A | <0.1 | 2242 | >200 µM |
| Compound B | 0.07 | 3380 | >150 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
